molecular formula C12H18O4S B11961100 2-Methoxybutyl P-toluenesulfonate CAS No. 55524-92-0

2-Methoxybutyl P-toluenesulfonate

Cat. No.: B11961100
CAS No.: 55524-92-0
M. Wt: 258.34 g/mol
InChI Key: HISPATBMMMNTSD-UHFFFAOYSA-N
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Description

2-Methoxybutyl P-toluenesulfonate is an organic compound with the molecular formula C12H18O4S. It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 2-methoxybutanol. This compound is known for its role as an intermediate in organic synthesis, particularly in substitution reactions.

Preparation Methods

2-Methoxybutyl P-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonic acid with 2-methoxybutanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

On an industrial scale, the production of this compound involves similar esterification processes but may include additional purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

2-Methoxybutyl P-toluenesulfonate is primarily involved in nucleophilic substitution reactions, particularly the SN2 mechanism. In these reactions, the compound acts as an electrophile, with the p-toluenesulfonate group serving as a good leaving group. Common reagents used in these reactions include nucleophiles such as alkoxides, thiolates, and amines.

The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium methoxide, the product is 2-methoxybutyl methyl ether. The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the SN2 mechanism.

Scientific Research Applications

2-Methoxybutyl P-toluenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of ethers and other substituted products.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The primary mechanism by which 2-Methoxybutyl P-toluenesulfonate exerts its effects is through nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom bonded to the sulfonate ester. This results in the formation of new carbon-nucleophile bonds and the release of the p-toluenesulfonate anion.

Comparison with Similar Compounds

2-Methoxybutyl P-toluenesulfonate can be compared with other sulfonate esters such as methyl p-toluenesulfonate and ethyl p-toluenesulfonate. These compounds share similar reactivity patterns, particularly in nucleophilic substitution reactions. this compound is unique due to the presence of the methoxybutyl group, which can impart different physical and chemical properties to the compound.

Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Butyl p-toluenesulfonate

These compounds are all esters of p-toluenesulfonic acid and are used in similar types of reactions, but their specific applications and properties may vary depending on the alkyl group attached to the sulfonate ester.

Properties

CAS No.

55524-92-0

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

3-methoxybutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H18O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-8-11(2)15-3/h4-7,11H,8-9H2,1-3H3

InChI Key

HISPATBMMMNTSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)OC

Origin of Product

United States

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